N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide
説明
N-[2-(Furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted at the 1-position with a purine moiety (9H-purin-6-yl) and at the N-terminus with a 2-(furan-2-yl)ethyl group. The purine scaffold is a hallmark of nucleobase analogs, often associated with kinase inhibition or receptor modulation, while the furan-2-yl ethyl substituent introduces unique electronic and steric properties that may influence solubility, metabolic stability, and target engagement .
特性
分子式 |
C17H20N6O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[2-(furan-2-yl)ethyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O2/c24-17(18-6-3-13-2-1-9-25-13)12-4-7-23(8-5-12)16-14-15(20-10-19-14)21-11-22-16/h1-2,9-12H,3-8H2,(H,18,24)(H,19,20,21,22) |
InChIキー |
TXRWGHLYBSQRLR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CO2)C3=NC=NC4=C3NC=N4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan with ethylamine under controlled conditions.
Synthesis of the purine derivative: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Coupling reaction: The furan-2-yl ethylamine is then coupled with the purine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring through a cyclization reaction, which can be facilitated by heating the intermediate compound in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The furan ring in N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced at various positions, particularly at the purine base, to form dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine base, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the purine base can form hydrogen bonds with amino acid residues in the active site of enzymes. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Structural Analogues
CP-945,598 (Otenabant Hydrochloride)
- Structure: 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide monohydrochloride .
- Key Differences: The purine moiety in CP-945,598 is substituted with 2- and 4-chlorophenyl groups, enhancing lipophilicity and cannabinoid receptor (CB1) antagonism. The piperidine-4-carboxamide in CP-945,598 has an ethylamino group at the 4-position, whereas the target compound features a furan-ethyl group.
- Pharmacological Profile: CP-945,598 is a potent CB1 antagonist (Ki < 1 nM) used in obesity studies, with extensive metabolism via CYP3A4/5 to metabolites like CE-156,706 (4-amino derivative) .
(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : A piperidine-4-carboxamide with a naphthalen-1-yl ethyl group at the 1-position and a 4-fluorobenzyl group at the N-terminus .
- The 4-fluorobenzyl group may enhance metabolic stability compared to the furan-ethyl group, which is prone to oxidative metabolism .
UK-432097
- Structure: A complex purine derivative with a pyridinyl-piperidine ureido group and a diphenylethylamino side chain .
- Key Differences: The additional diphenylethylamino and ureido groups confer selectivity for adenosine A2A receptors, unlike the simpler furan-ethyl substitution in the target compound. Molecular weight (C40H47N11O6; 778 g/mol) far exceeds that of the target compound, impacting pharmacokinetic properties .
Pharmacokinetic and Metabolic Comparisons
- CP-945,598: Undergoes hepatic oxidation to CE-156,706 (4-amino metabolite) and CE-114,764 (4-carboxylic acid derivative) via CYP3A4/5 . Half-life in humans: ~20–30 hours, suitable for once-daily dosing.
- Target Compound :
- The furan-2-yl group may undergo CYP450-mediated oxidation to reactive intermediates (e.g., epoxides), necessitating structural optimization to mitigate toxicity risks .
- Predicted lower logP (~2.5) compared to CP-945,598 (logP ~4.0) due to the furan’s polarity, suggesting improved solubility but reduced membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
